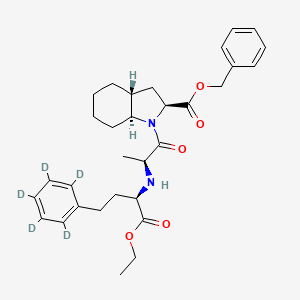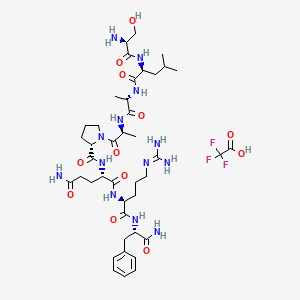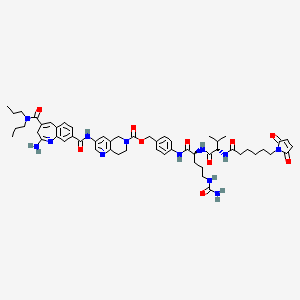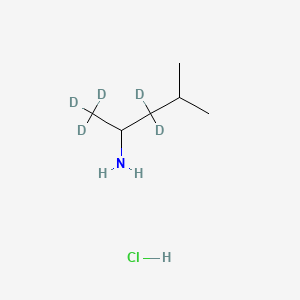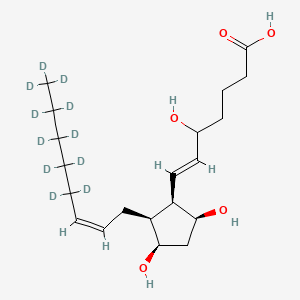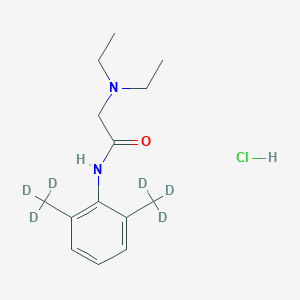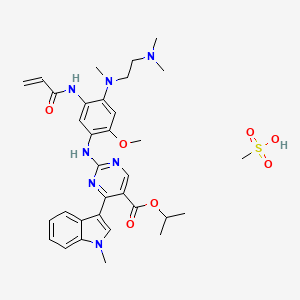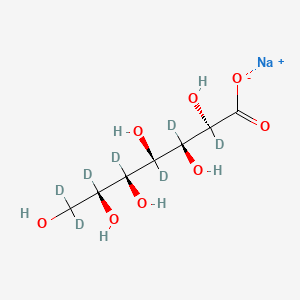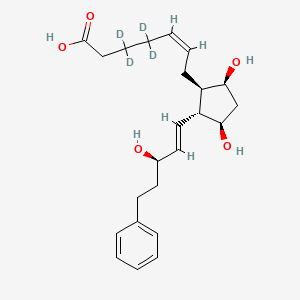![molecular formula C23H30FNa2O9P B12415985 Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in medical and scientific research due to its ability to modulate various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate involves several steps. One common method includes the reaction of 9α-fluoro-11β,17α,21-trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione with phosphoric acid and triethylamine in acetonitrile . The reaction is carried out at 20°C, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for medical and research applications.
Chemical Reactions Analysis
Types of Reactions
Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
Scientific Research Applications
Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive effects . Some key applications include:
Chemistry: Used as a reagent in various chemical reactions to study its properties and potential derivatives.
Biology: Employed in cell culture studies to investigate its effects on cellular processes and gene expression.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Applied in the development of pharmaceuticals and other products requiring precise modulation of physiological processes.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and inhibition of pro-inflammatory cytokines . This results in reduced inflammation and immune response, making it effective in treating various inflammatory conditions. The molecular targets include tumor necrosis factor (TNF), interleukin-6 (IL-6), and interleukin-1β (IL-1β), among others.
Comparison with Similar Compounds
Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate is similar to other glucocorticoids like dexamethasone and betamethasone . it has unique properties that make it more effective in certain applications:
Dexamethasone: Similar anti-inflammatory effects but with different pharmacokinetics and potency.
Betamethasone: Stronger anti-inflammatory effects with fewer side effects compared to dexamethasone.
These comparisons highlight the compound’s uniqueness and its potential advantages in specific research and medical applications.
Properties
Molecular Formula |
C23H30FNa2O9P |
|---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate |
InChI |
InChI=1S/C23H32FO9P.2Na/c1-13-8-17-16-5-4-14-9-15(25)6-7-20(14,2)22(16,24)18(26)10-21(17,3)23(13,28)19(27)11-32-12-33-34(29,30)31;;/h6-7,9,13,16-18,26,28H,4-5,8,10-12H2,1-3H3,(H2,29,30,31);;/q;2*+1/p-2 |
InChI Key |
ULFCSXGHHKCRDQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COCOP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



